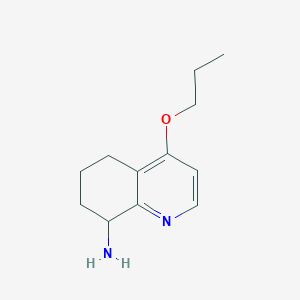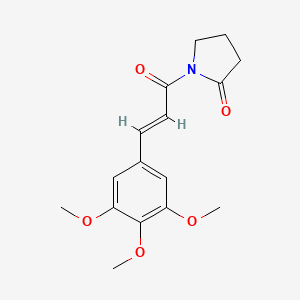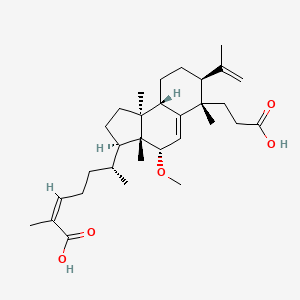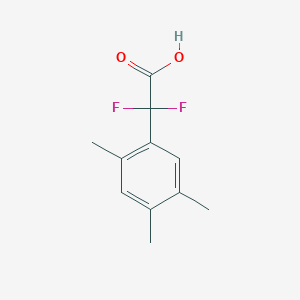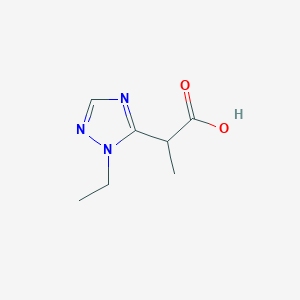
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a propanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 1H-1,2,4-Triazol-5-amine, 1-ethyl-
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid
- 2-(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
Comparison:
- 1H-1,2,4-Triazol-5-amine, 1-ethyl- : Similar structure but lacks the propanoic acid moiety, which may result in different biological activities and applications.
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)propanoic acid : Similar structure with a methyl group instead of an ethyl group, which can influence its reactivity and biological properties.
- 2-(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline : Contains a nitro group and an aniline moiety, leading to different chemical and biological behaviors.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
2-(2-ethyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(8-4-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Clé InChI |
GEZPNZAMRYXREG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




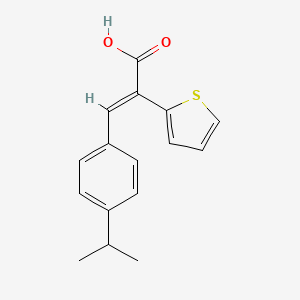
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
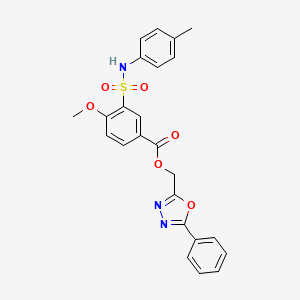
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)
